![molecular formula C24H26N2O5S B2768867 methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate CAS No. 1212252-94-2](/img/structure/B2768867.png)

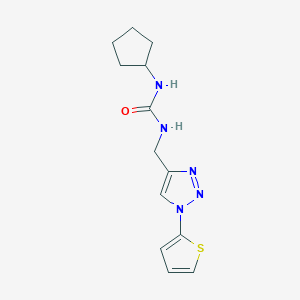

methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves ring opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid, which in turn affords N-arylmaleimide via ring closed cyclization . Azomethine-N-oxides are obtained by condensation of N-arylhydroxylamine with differently substituted benzaldehydes followed by refluxing of N-arylmaleimide with differently substituted azomethine-N-oxides to pyrrolo-isoxazole benzoic acid derivatives as cis- and trans-stereoisomers .Molecular Structure Analysis

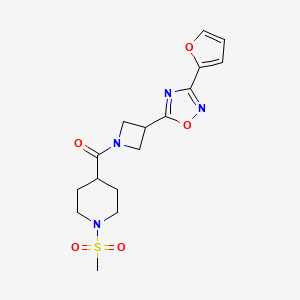

The molecular structure of this compound is complex, with multiple functional groups including a cyclohexyl group, a phenyl group, a pyrrolo-isoxazole group, and a methylthiophene group. The exact structure would need to be determined through methods such as X-ray crystallography .Applications De Recherche Scientifique

Antibacterial Activity

The compound has demonstrated promising antibacterial properties. Specifically, its copper(II) complex, denoted as [CuCl2(H2O)2L2], exhibited higher antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) ranged from 250 to 500 µg/mL. In contrast, the free ligand (the organic compound without copper) showed mild or no bioactivity with an MIC ≥ 1000 µg/mL .

Antifungal Activity

Both the copper(II) complex and the organic ligand displayed moderate anticandidal activity against Candida albicans. The MIC for these compounds was 500 µg/mL. For other Candida species, the activity was lower, with an MIC ≥ 1000 µg/mL .

Maillard Reaction Intermediates

The compound is related to the Maillard reaction, a chemical process that occurs during cooking and contributes to flavor and color development. Specifically, it is involved in the formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which possesses antioxidant properties .

Synthesis of 2H-Pyrans

The compound can serve as a building block for the synthesis of 2H-pyrans. Stable 2,4,5,6-tetrasubstituted 2H-pyrans have been prepared using phosphine-catalyzed [3 + 3] annulation reactions. These reactions tolerate various substituents, making the compound versatile in synthetic chemistry .

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-14-13-17(24(29)30-2)23(32-14)25-21(27)18-19(15-9-5-3-6-10-15)26(31-20(18)22(25)28)16-11-7-4-8-12-16/h4,7-8,11-13,15,18-20H,3,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVKHQKSXSTCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5CCCCC5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2768800.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2768805.png)

![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)